Lenvatinib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenvatinib-d4 is a deuterated form of lenvatinib, a receptor tyrosine kinase inhibitor. Lenvatinib is primarily used in the treatment of various cancers, including metastatic thyroid cancer, advanced renal cell carcinoma, and unresectable hepatocellular carcinoma . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of lenvatinib.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lenvatinib involves multiple steps, starting with the formation of the quinoline coreThe final product is obtained through a series of purification steps .
Industrial Production Methods: Industrial production of lenvatinib involves optimizing the synthetic route to increase yield and reduce costs. This includes the use of specific reagents and catalysts to improve reaction efficiency. The process also involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Lenvatinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion in the body .
Common Reagents and Conditions: Common reagents used in the reactions of lenvatinib include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of lenvatinib include its metabolites, which are identified through various analytical techniques. These metabolites play a crucial role in understanding the drug’s pharmacokinetics and pharmacodynamics .
Scientific Research Applications
Lenvatinib-d4 is widely used in scientific research to study the pharmacokinetics, metabolism, and resistance mechanisms of lenvatinib. It is used in preclinical and clinical studies to understand the drug’s efficacy and safety in treating various cancers. Additionally, this compound is used in combination with other drugs to explore potential synergistic effects and improve therapeutic outcomes .
Comparison with Similar Compounds
Lenvatinib-d4 is compared with other receptor tyrosine kinase inhibitors, such as sorafenib, sunitinib, and pazopanib. While all these compounds target similar pathways, this compound has a unique binding mode and a broader spectrum of activity against various receptors. This makes it a valuable tool in cancer research and therapy .
List of Similar Compounds:- Sorafenib
- Sunitinib
- Pazopanib
- Axitinib
- Cabozantinib
This compound’s unique properties and broad spectrum of activity make it a crucial compound in the ongoing fight against cancer.
Properties
Molecular Formula |
C21H19ClN4O4 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2 |
InChI Key |
WOSKHXYHFSIKNG-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl)[2H] |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.